An In-depth Technical Guide to 7-Methylquinoline-8-sulfonyl chloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 7-Methylquinoline-8-sulfonyl chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Quinoline Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its rigid, bicyclic aromatic system provides a versatile template for ligand-receptor interactions, while its diverse substitution patterns allow for the fine-tuning of physicochemical and pharmacological properties. Within this esteemed class of heterocycles, quinoline sulfonyl chlorides are pivotal intermediates, enabling the synthesis of a wide array of sulfonamide derivatives which are themselves a critical pharmacophore.
This guide focuses on a specific, yet underexplored member of this family: 7-Methylquinoline-8-sulfonyl chloride . It is important to note that while extensive literature exists for its isomers, such as 3-methyl-8-quinolinesulfonyl chloride, and the parent 8-quinolinesulfonyl chloride, direct experimental data for the 7-methyl isomer is sparse. Therefore, this document serves as both a repository of known information on closely related analogues and a predictive guide, grounded in established chemical principles, to the properties, synthesis, and applications of this target compound. Our objective is to provide a robust framework for researchers to confidently approach the synthesis and utilization of 7-Methylquinoline-8-sulfonyl chloride in their drug discovery and development endeavors.
Section 1: Physicochemical Properties - An Extrapolative Analysis
Given the absence of direct experimental data for 7-Methylquinoline-8-sulfonyl chloride, we can predict its core chemical properties by drawing parallels with its close structural analogs, 3-Methyl-8-quinolinesulfonyl chloride and 8-Quinolinesulfonyl chloride.
| Property | Predicted Value for 7-Methylquinoline-8-sulfonyl chloride | Rationale / Comparison with Analogs |
| Molecular Formula | C₁₀H₈ClNO₂S | Based on the addition of a methyl group to the quinoline-8-sulfonyl chloride core. |
| Molecular Weight | 241.69 g/mol | Identical to 3-Methyl-8-quinolinesulfonyl chloride. |
| Appearance | Off-white to pale brown solid | By analogy to 3-Methyl-8-quinolinesulfonyl chloride. |
| Melting Point | Expected to be in a similar range to analogs | 3-Methyl-8-quinolinesulfonyl chloride has a melting point of 158-159°C. The exact value for the 7-methyl isomer may vary. |
| Solubility | Sparingly soluble in water; Soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., DMF, DMSO). | Sulfonyl chlorides are generally reactive with water and protic solvents, leading to hydrolysis. Their organic nature lends solubility in non-polar and polar aprotic solvents. |
| Stability | Moisture-sensitive. Should be stored under an inert atmosphere. | The sulfonyl chloride functional group is susceptible to hydrolysis. |
Section 2: Proposed Synthesis of 7-Methylquinoline-8-sulfonyl chloride
The synthesis of 7-Methylquinoline-8-sulfonyl chloride can be logically approached through a multi-step sequence, commencing with the construction of the 7-methylquinoline core, followed by functional group manipulations at the 8-position.
Overall Synthetic Strategy
The proposed pathway leverages well-established named reactions and functional group transformations, ensuring a high probability of success. The key steps are:
-
Skraup Synthesis: Construction of the 7-methylquinoline ring system from m-toluidine.
-
Nitration: Introduction of a nitro group at the 8-position.
-
Reduction: Conversion of the nitro group to an amino group.
-
Diazotization and Sulfonyl Chloride Formation: Transformation of the amino group into the target sulfonyl chloride functionality via a Sandmeyer-type reaction.
Caption: Proposed synthetic workflow for 7-Methylquinoline-8-sulfonyl chloride.
Detailed Experimental Protocols
The Skraup synthesis is a classic method for preparing quinolines. It involves the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid.[1][2][3]
-
Reactants: m-Toluidine, glycerol, arsenic pentoxide (or other suitable oxidizing agent), and concentrated sulfuric acid.
-
Causality: The sulfuric acid acts as both a catalyst and a dehydrating agent for glycerol to form acrolein in situ. The m-toluidine then undergoes a Michael addition with the acrolein, followed by cyclization and oxidation to yield a mixture of 5-methylquinoline and 7-methylquinoline.[2] The use of m-toluidine as the starting material is what dictates the formation of the 7-methyl (and 5-methyl) isomer.
Protocol:
-
In a fume hood, equip a 2-liter round-bottom flask with a reflux condenser and a mechanical stirrer.
-
Charge the flask with 107 g (1.0 mol) of m-toluidine, 245 g (2.66 mol) of glycerol, and 87 g of arsenic pentoxide.
-
Slowly and with vigorous stirring, add 200 g (109 mL) of concentrated sulfuric acid. The flask may be cooled in an ice bath to manage the initial exotherm.
-
Cautiously heat the mixture. Once the reaction commences (indicated by vigorous boiling), remove the heat source. The reaction is highly exothermic and will continue to reflux.
-
After the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours to ensure completion.
-
Cool the mixture and cautiously dilute it with 1 liter of water.
-
Make the solution strongly alkaline with a concentrated sodium hydroxide solution to liberate the free quinoline bases.
-
Steam distill the alkaline solution to collect the methylquinoline isomers.
-
Separate the oily layer from the distillate and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting mixture of 5- and 7-methylquinoline can be used in the next step, as the subsequent nitration is selective for the 7-methyl isomer.[4]
The directing effects of the methyl group and the quinoline nitrogen favor electrophilic substitution at the C-8 position of 7-methylquinoline.[5]
-
Reactants: Mixture of 7- and 5-methylquinoline, fuming nitric acid, and concentrated sulfuric acid.
-
Causality: The strong electron-withdrawing effect of the protonated quinoline nitrogen deactivates the pyridine ring towards electrophilic attack. In the benzene ring, the 8-position is activated by the methyl group at the 7-position, directing the nitronium ion (NO₂⁺) to this site.
Protocol:
-
In a fume hood, dissolve the mixture of methylquinolines from the previous step in concentrated sulfuric acid, while cooling in an ice/salt bath to maintain a temperature between 0 and 5°C.
-
Separately, prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Add the nitrating mixture dropwise to the quinoline solution, ensuring the temperature does not rise above 10°C.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture over a large volume of crushed ice with stirring.
-
The 7-methyl-8-nitroquinoline will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and recrystallize from ethanol to obtain the purified product.[5]
The reduction of an aromatic nitro group to an amine is a standard transformation in organic synthesis.
-
Reactants: 7-Methyl-8-nitroquinoline, a reducing agent (e.g., tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with Pd/C).
-
Causality: These reducing agents readily convert the nitro group to an amino group without affecting the aromatic quinoline core. The choice of reagent can depend on the scale and available equipment. Catalytic hydrogenation is often cleaner, while metal/acid reductions are robust and cost-effective.
Protocol (using SnCl₂/HCl):
-
Suspend 7-methyl-8-nitroquinoline in a mixture of ethanol and concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise, while monitoring the exotherm.
-
Heat the mixture to reflux for 1-2 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution to precipitate the tin salts and liberate the free amine.
-
Extract the aqueous mixture with ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 8-amino-7-methylquinoline.
This final step involves the conversion of the amino group to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to form the sulfonyl chloride.[6][7] This is a variation of the Sandmeyer reaction.[8][9]
-
Reactants: 8-Amino-7-methylquinoline, sodium nitrite, hydrochloric acid, sulfur dioxide, and a copper(I) or copper(II) catalyst.
-
Causality: The amine reacts with nitrous acid (generated in situ from sodium nitrite and HCl) to form a diazonium salt. This is a highly reactive intermediate with an excellent leaving group (N₂). In the presence of a copper catalyst, the diazonium salt undergoes a single-electron transfer process, leading to the formation of an aryl radical. This radical is then trapped by sulfur dioxide, and subsequent reaction with chloride furnishes the sulfonyl chloride.[10]
Protocol:
-
Dissolve 8-amino-7-methylquinoline in a mixture of glacial acetic acid and concentrated hydrochloric acid and cool to 0-5°C in an ice/salt bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride or copper(II) chloride in glacial acetic acid and saturate it with sulfur dioxide gas at 0-5°C.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide/copper salt solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Pour the reaction mixture into ice-water. The sulfonyl chloride will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., a mixture of hexane and ethyl acetate).
Section 3: Reactivity and Applications in Drug Discovery
The primary utility of 7-Methylquinoline-8-sulfonyl chloride in a research and drug development context lies in its ability to act as a versatile electrophile for the synthesis of sulfonamides.
Key Reactions: Sulfonamide Formation
The sulfonyl chloride group is highly reactive towards nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages.
Caption: General reaction scheme for sulfonamide synthesis.
This reaction is typically carried out in an aprotic solvent in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. The vast commercial availability of diverse primary and secondary amines allows for the rapid generation of large libraries of sulfonamide derivatives for structure-activity relationship (SAR) studies.
Significance in Medicinal Chemistry
The quinoline-8-sulfonamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple receptor types. Derivatives have shown a wide range of biological activities, including:
-
Anticancer Agents: Many quinoline derivatives exhibit anticancer properties. The sulfonamide moiety can be tailored to interact with specific enzymatic targets, such as kinases or carbonic anhydrases, which are often dysregulated in cancer.
-
Antimicrobial Agents: The quinoline core is present in several antimalarial and antibacterial drugs. The introduction of a sulfonamide group can enhance these properties or confer new mechanisms of action.
-
Enzyme Inhibitors: The sulfonamide group is a well-known zinc-binding group and can be used to target metalloenzymes.
The 7-methyl group on the quinoline ring of the title compound can influence its biological activity by:
-
Modulating Lipophilicity: The methyl group increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Steric Interactions: The methyl group can provide beneficial or detrimental steric interactions with the target receptor, influencing binding affinity and selectivity.
Section 4: Safety and Handling
As a sulfonyl chloride, 7-Methylquinoline-8-sulfonyl chloride should be handled with care, assuming it possesses hazards similar to its analogs.
-
Corrosivity: Sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.
-
Moisture Sensitivity: They react with water, often vigorously, to produce hydrochloric acid and the corresponding sulfonic acid. This reaction can build pressure in a closed container.
-
Inhalation Hazard: The dust or vapors can be irritating to the respiratory tract.
Recommended Handling Procedures:
-
Always handle 7-Methylquinoline-8-sulfonyl chloride in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.
-
In case of a spill, do not use water to clean it up. Use an inert absorbent material.
Section 5: Conclusion and Future Outlook
References
-
An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Available from: [Link]
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Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. Available from: [Link]
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Diazonium Substitution - Sandmeyer Reactions (IOC 38). YouTube. Available from: [Link]
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Synthesis of quinolines. Organic Chemistry Portal. Available from: [Link]
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Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Baxendale Group. Available from: [Link]
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available from: [Link]
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Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. MPG.PuRe. Available from: [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]
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Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO. The Journal of Physical Chemistry C - ACS Publications. Available from: [Link]
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Diazotization of S-Sulfonyl-cysteines. ResearchGate. Available from: [Link]
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Synthesis of derivatives of quinoline. SciSpace. Available from: [Link]
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